

Spectroscopic Profile of 1-Ethylcyclopentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethylcyclopentanol

Cat. No.: B074463

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethylcyclopentanol** (CAS No. 1462-96-0), a tertiary alcohol with applications in organic synthesis and as a flavoring and fragrance agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification and characterization in various research and development settings.

Chemical Structure and Properties

1-Ethylcyclopentanol is a colorless to light yellow liquid with the molecular formula $C_7H_{14}O$ and a molecular weight of 114.19 g/mol. Its structure consists of a cyclopentane ring substituted with an ethyl group and a hydroxyl group on the same carbon atom.

Key Physical Properties:

- Boiling Point: 153 °C[1][2]
- Density: 0.909 g/mL at 25 °C[1][2]
- Refractive Index: 1.4570[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Ethylcyclopentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
0.88	Triplet	3H	-CH ₂ CH ₃
1.55	Quartet	2H	-CH ₂ CH ₃
1.6 - 1.8	Multiplet	8H	Cyclopentyl protons
1.35	Singlet	1H	-OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Assignment
8.5	-CH ₂ CH ₃
23.8	Cyclopentyl C3, C4
35.0	-CH ₂ CH ₃
40.0	Cyclopentyl C2, C5
82.5	C-OH

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 (broad)	O-H stretch (alcohol)
2960	C-H stretch (aliphatic)
2870	C-H stretch (aliphatic)
1450	C-H bend (methylene)
1375	C-H bend (methyl)
1150	C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
114	Low	[M] ⁺ (Molecular Ion)
99	Moderate	[M - CH ₃] ⁺
85	High	[M - C ₂ H ₅] ⁺
67	High	[C ₅ H ₇] ⁺
57	High	[C ₄ H ₉] ⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for organic compounds.

NMR Spectroscopy

A sample of **1-Ethylcyclopentanol** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[3] For ¹H NMR, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

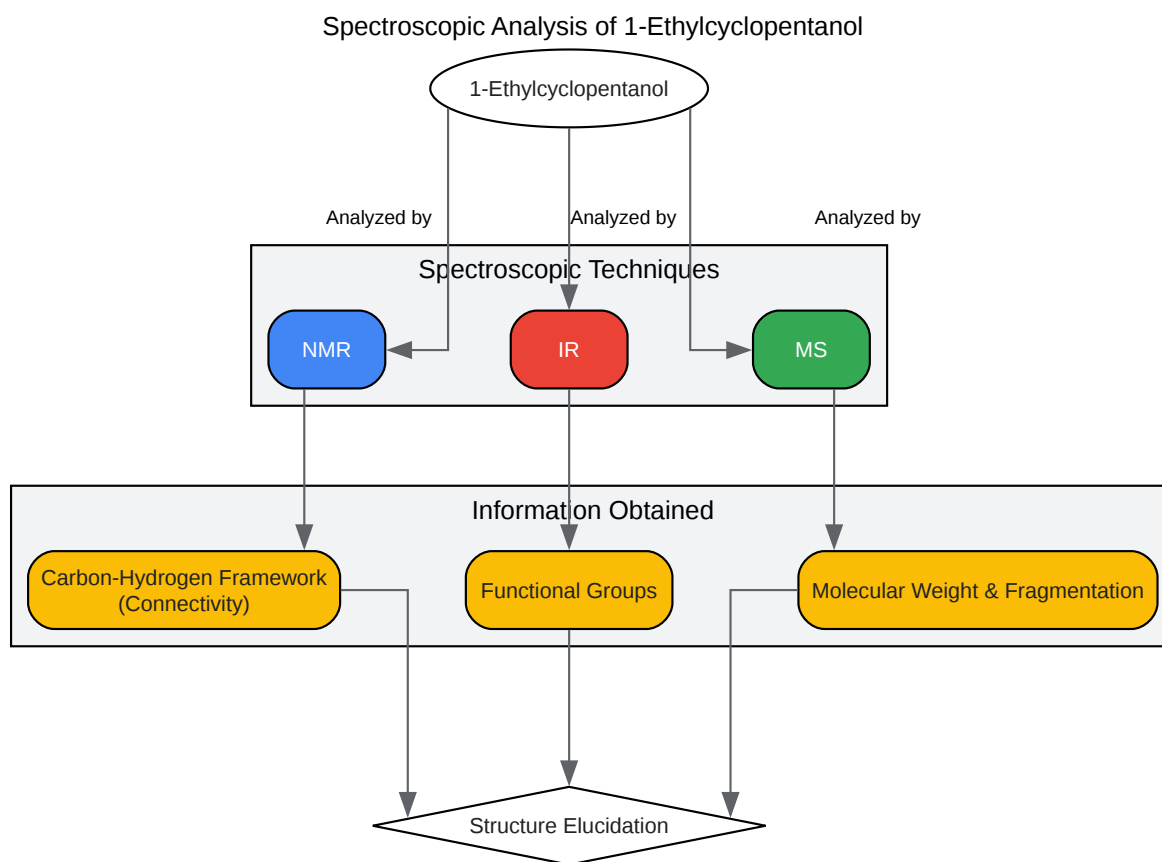
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **1-Ethylcyclopentanol** liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.^[4] The sample was injected into the GC, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was bombarded with electrons, causing ionization and fragmentation. The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected. The NIST Mass Spectrometry Data Center reports a total of 41 peaks for this compound, with the most prominent peaks at m/z 67, 85, and 57.^[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **1-Ethylcyclopentanol**.



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Caption: Workflow of Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethylcyclopentanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074463#spectroscopic-data-of-1-ethylcyclopentanol-nmr-ir-ms]

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